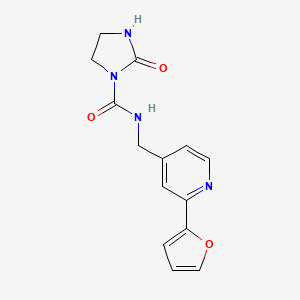
methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Methyl 1-methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate is a compound of interest in the synthesis and structural analysis of pyrazole derivatives. The compound has been used as a scaffold for synthesizing new pyrazole derivatives, exploring their crystal structures, computational models, and thermodynamic properties. For instance, research has demonstrated the synthesis and characterization of pyrazole derivatives, highlighting their molecular structures studied by X-ray diffraction compared to density-functional-theory (DFT) calculations (Shen et al., 2012). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Catalysis and Material Science
In material science and catalysis, derivatives of this compound have been investigated for their potential as catalysts and in the construction of coordination polymers. The exploration of their catalytic activities, especially in the synthesis of complex organic molecules and polymers, reveals their versatility and efficiency in promoting various chemical reactions. Coordination polymers built using related ligands exhibit unique structural types and have been studied for their potential applications in gas storage, separation processes, and as luminescent materials (Cheng et al., 2017).
Biological Activities and Sensor Applications
Furthermore, the compound and its derivatives have been evaluated for their biological activities, including antitumor, antifungal, and antibacterial effects. Studies have identified specific pharmacophore sites responsible for these activities, providing insights into designing more effective therapeutic agents (Titi et al., 2020). Additionally, this compound derivatives have been utilized in the development of chemosensors, particularly for the detection of metal ions. These sensors exhibit high sensitivity and selectivity, offering promising tools for environmental monitoring and diagnostic applications (Naskar et al., 2018).
Propiedades
IUPAC Name |
methyl 1-methyl-5-pyridin-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(8-5-3-4-6-12-8)7-9(13-14)11(15)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLFEASRJUEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
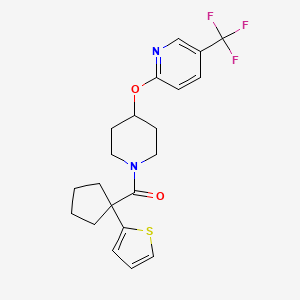
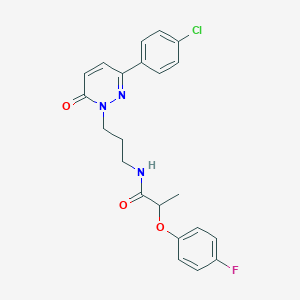
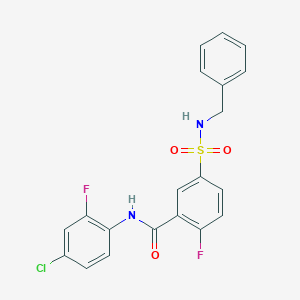
![1-(3-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472928.png)
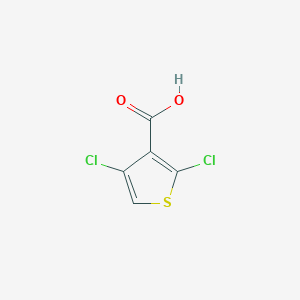

![4-[butyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2472934.png)


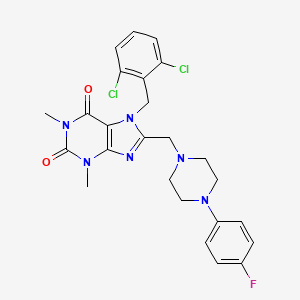
![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)
![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2472940.png)

